3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione
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Overview
Description
3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable diketone, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained in high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 1,4-bis(4-methoxyphenyl)-3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dithione
- 3,3a,4,6a-tetramethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dithione
Uniqueness
3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
3875-55-6 |
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Molecular Formula |
C7H12N4O2 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3a-ethyl-6a-methyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C7H12N4O2/c1-3-7-6(2,8-4(12)10-7)9-5(13)11-7/h3H2,1-2H3,(H2,8,10,12)(H2,9,11,13) |
InChI Key |
UCHDTHAIFKUJHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC12C(NC(=O)N1)(NC(=O)N2)C |
Origin of Product |
United States |
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